molecular formula C8H10N2 B078139 1-Phenylethan-1-one hydrazone CAS No. 13466-30-3

1-Phenylethan-1-one hydrazone

Cat. No. B078139
CAS RN: 13466-30-3
M. Wt: 134.18 g/mol
InChI Key: LEXOZHHIDPMMAC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylethan-1-one hydrazone is a chemical compound with the molecular formula C8H10N2 . It is commonly used in organic synthesis as a reagent for the determination of carbonyl compounds . It is a hydrazone derivative of acetophenone and is often used as a reagent for qualitative analysis of carbonyl compounds .


Synthesis Analysis

The synthesis of hydrazones, including 1-Phenylethan-1-one hydrazone, is achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .


Molecular Structure Analysis

The molecular structure of 1-Phenylethan-1-one hydrazone can be represented by the formula C8H10N2 . The average mass is 134.178 Da and the monoisotopic mass is 134.084396 Da .

properties

CAS RN

13466-30-3

Product Name

1-Phenylethan-1-one hydrazone

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-1-phenylethylidenehydrazine

InChI

InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+

InChI Key

LEXOZHHIDPMMAC-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC=CC=C1

SMILES

CC(=NN)C1=CC=CC=C1

Canonical SMILES

CC(=NN)C1=CC=CC=C1

Other CAS RN

13466-30-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 300 mL of methanol and cooled to 0° C. Barium oxide (8.4 g, 55 mmol) was added portion-wise with exotherm. The reaction was cooled again to 0° C., and hydrazine monohydrate (54.6 g, 1.09 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which benzaldehyde (131.5 g, 1.09 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8° C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. The remaining concentrate was distilled at ca. 1 torr and the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.65 (m, 2H), 7.35 (m, 3H), 5.37 (br, 2H), 2.13 (s, 3H). During the distillation, a bright yellow solid of N,N′-bis-(1-phenyl-ethylidene)-hydrazine appeared in the distillation vessel. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.95 (m, 4H), 7.45 (m, 6H), 2.32 (s, 6H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
131.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

acetophenone (2.0 g, 16 mmol) is diluted in 16 ml of absolute ethanol and then hydrazine (2.3 ml, 48 mmol) is added. The mixture is heated to reflux temperature. After 2 h, the solvent is evaporated and the residue is taken up in ether (150 ml). The medium is washed with water (100 ml). After drying over Na2SO4, the ether is evaporated off. A pale yellow oil (1.5 g, 11 mmol, 69%) is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
69%

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